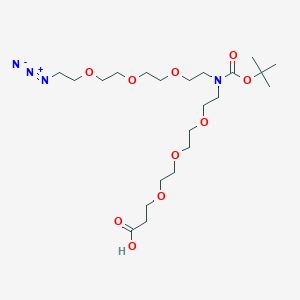

N-(Azido-PEG3)-N-Boc-PEG3-ácido

Descripción general

Descripción

“N-(Azido-PEG3)-N-Boc-PEG3-acid” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .

Synthesis Analysis

The synthesis of azido-functionalized poly (ethylene glycol) (PEG) derivatives, like “N-(Azido-PEG3)-N-Boc-PEG3-acid”, has been described in the literature . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis

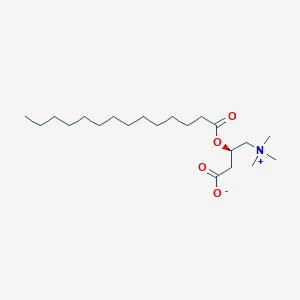

The molecular formula of “N-(Azido-PEG3)-N-Boc-PEG3-acid” is C29H55N5O13 . It has a molecular weight of 681.8 g/mol . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis

Azido-functionalized PEG derivatives are finding ever-increasing applications in the areas of conjugation chemistry and targeted drug delivery by their judicious incorporation into nanoparticle-forming polymeric systems .Physical and Chemical Properties Analysis

“N-(Azido-PEG3)-N-Boc-PEG3-acid” has a molecular weight of 681.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 15 . It has a Rotatable Bond Count of 35 . Its Exact Mass and Monoisotopic Mass are 681.37963683 g/mol . Its Topological Polar Surface Area is 184 Ų . It has a Heavy Atom Count of 47 .Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

“N-(Azido-PEG3)-N-Boc-PEG3-ácido” es un producto PEG multibrazo que ofrece aplicaciones versátiles en diversos campos {svg_1}. Una de sus aplicaciones principales es en sistemas de administración de fármacos {svg_2}. El PEG multibrazo de alta calidad proporciona una excelente estabilidad, solubilidad y biocompatibilidad, lo que lo hace adecuado para administrar fármacos a objetivos específicos en el cuerpo {svg_3}.

Modificaciones de superficie de biomateriales

Otra aplicación de “this compound” es en las modificaciones de superficie de biomateriales {svg_4}. El compuesto se puede utilizar para alterar las propiedades de la superficie de varios biomateriales, mejorando su funcionalidad y compatibilidad {svg_5}.

Reacciones de bioconjugación

“this compound” también se puede utilizar en reacciones de bioconjugación {svg_6}. Estas reacciones implican unir dos biomoléculas, y el compuesto puede facilitar este proceso {svg_7}.

Reactividad de sulfhidrilo

El compuesto tiene reactividad de sulfhidrilo {svg_8}. Esto significa que puede reaccionar con grupos sulfhidrilo, que se encuentran en muchas moléculas biológicas. Esta propiedad se puede utilizar en diversas aplicaciones bioquímicas y biomédicas {svg_9}.

Reactivo de biotinilación

“this compound” se puede utilizar como un reactivo de biotinilación {svg_10}. Esto implica etiquetar moléculas o biomoléculas que contienen alquinos utilizando química de clic de cicloadición dipolar 1,3 catalizada por cobre o química de clic sin cobre con derivados de ciclooctino {svg_11}.

Pruebas farmacéuticas

El compuesto se puede utilizar para pruebas farmacéuticas {svg_12}. Puede servir como un estándar de referencia para obtener resultados precisos en diversas pruebas farmacéuticas {svg_13}.

Mecanismo De Acción

Target of Action

N-(Azido-PEG3)-N-Boc-PEG3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets through a process known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage, which facilitates the introduction of the compound into the target system .

Biochemical Pathways

The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, PROTACs can selectively degrade target proteins . The downstream effects of this action include the removal of unwanted or harmful proteins from cells, which can have various impacts depending on the specific proteins targeted.

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, generally improves the solubility and stability of peptides and proteins and reduces immunogenicity . It can also inhibit non-specific binding of charged molecules to modified surfaces . These properties can enhance the bioavailability of the compound.

Result of Action

The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted. For example, if the target protein is involved in a disease process, its degradation could potentially disrupt that process and have a therapeutic effect.

Action Environment

The action of N-(Azido-PEG3)-N-Boc-PEG3-acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it undergoes can be affected by the presence of copper ions . Additionally, the compound degrades quickly at room temperature , which could influence its stability and efficacy

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-18-34-16-12-30-8-4-20(27)28)7-11-33-15-19-35-17-13-31-9-5-24-25-23/h4-19H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHJMLHBMSXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)